Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-
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Overview
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-: is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring systems and significant reactivity. The presence of hydroxyl and carboxylic acid groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and maleic anhydride forms the bicyclic structure, which can then be further functionalized to introduce the hydroxyl group. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of polymers, resins, and other advanced materials
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of specific pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
Norbornene: Contains a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: Features two double bonds, providing additional sites for chemical modifications
Uniqueness: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-7,10H,1-2H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWFFCOYTQSIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2C(=O)O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304813 |
Source
|
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98954-78-0 |
Source
|
Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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